molecular formula C11H8N2O2 B8051794 3-Quinoxalin-2-ylprop-2-enoic acid

3-Quinoxalin-2-ylprop-2-enoic acid

Cat. No.: B8051794
M. Wt: 200.19 g/mol
InChI Key: QJNZVVWLYVQBPQ-UHFFFAOYSA-N
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Description

3-Quinoxalin-2-ylprop-2-enoic acid is a quinoxaline derivative characterized by a prop-2-enoic acid (acrylic acid) substituent at the 2-position of the quinoxaline heterocycle. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms at the 1,4-positions, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

Synthetic routes for quinoxaline derivatives often involve condensation reactions of o-phenylenediamines with α-diketones or glyoxal derivatives .

Properties

IUPAC Name

3-quinoxalin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNZVVWLYVQBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinoxalin-2-ylprop-2-enoic acid typically involves the reaction of quinoxaline with an appropriate alkenylating agent under specific conditions. One common method is the reaction of quinoxaline with acrylic acid derivatives in the presence of a strong base, such as sodium hydride (NaH), to facilitate the formation of the prop-2-enoic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Quinoxalin-2-ylprop-2-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Case Study : Research has shown that derivatives of quinoxaline compounds exhibit potent anticancer properties. For instance, certain quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and ovarian cancer cells. These studies suggest that modifications to the quinoxaline structure can enhance anticancer activity significantly .
  • Inhibition of Enzymatic Activity :
    • Mechanism : Compounds like 3-quinoxalin-2-ylprop-2-enoic acid have been investigated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and other diseases. The inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Research Findings : Studies indicate that quinoxaline derivatives exhibit antimicrobial activity against various pathogens. The structure of this compound allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death .

Materials Science Applications

  • Dye-Sensitized Solar Cells (DSSCs) :
    • Innovative Use : The compound has been explored as a dye in DSSCs due to its favorable electronic properties. Research indicates that incorporating quinoxaline derivatives can enhance light absorption and electron transfer efficiency, leading to improved solar cell performance .
  • Organic Photovoltaics :
    • Performance Metrics : Quinoxaline-based materials are being studied for their role as electron acceptors in organic photovoltaic devices. Their ability to form stable films with good charge transport properties makes them suitable candidates for next-generation solar cells .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell growthPotent cytotoxicity against leukemia and ovarian cancer cell lines
Enzymatic InhibitionHDAC inhibition leading to apoptosisReactivation of tumor suppressor genes observed
Antimicrobial ActivityDisruption of microbial enzyme functionEffective against various pathogens
Dye-Sensitized Solar CellsEnhanced light absorption and electron transfer efficiencyImproved performance metrics in solar cells using quinoxaline derivatives
Organic PhotovoltaicsStability and charge transport propertiesPromising results as electron acceptors in organic solar devices

Mechanism of Action

The mechanism by which 3-Quinoxalin-2-ylprop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of 3-Quinoxalin-2-ylprop-2-enoic acid with structurally related compounds:

Structural and Electronic Features

Compound Substituent Key Functional Groups Electronic Effects
This compound Prop-2-enoic acid Carboxylic acid, conjugated double bond Strong electron-withdrawing effect, enhances acidity
2-Hydroxy-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline Triazole, hydroxyl Triazole ring, hydroxyl Moderate electron-withdrawing, hydrogen-bonding capability
Thiourea-functionalized quinoxalines Thiourea Sulfur-containing groups Electron-donating, metal-chelating properties

The carboxylic acid group in this compound increases its polarity and solubility in aqueous media compared to non-polar derivatives like phenyltriazole-quinoxalines. The conjugated double bond in the prop-2-enoic acid moiety may also facilitate π-π stacking interactions or participate in Michael addition reactions, which are absent in hydroxyl- or thiourea-substituted analogs.

Biological Activity

3-Quinoxalin-2-ylprop-2-enoic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, a bicyclic compound known for its pharmacological potential. The structure can be represented as follows:

C1C2N2C(C=C)C(C)C(O)C\text{C}_1\text{C}_2\text{N}_2\text{C}(\text{C}=\text{C})\text{C}(\text{C})\text{C}(\text{O})\text{C}

This compound features a quinoxaline ring system which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. A study highlighted that various quinoxaline derivatives had minimum inhibitory concentrations (MICs) against resistant bacterial strains, including vancomycin-resistant enterococci (VRE), ranging from 0.5 to 8 µg/mL .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundVancomycin-resistant enterococci (VRE)0.5 - 8
Quinoxaline derivative AStaphylococcus aureus1 - 4
Quinoxaline derivative BEscherichia coli0.25 - 2

Antitumor Activity

This compound has also been studied for its antitumor effects. Quinoxaline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several human tumor cell lines .

Case Study: Antitumor Efficacy

In a notable study, researchers investigated the cytotoxicity of a series of quinoxaline derivatives on human breast cancer cells. The results showed that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent antitumor activity .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Quinoxaline derivatives can intercalate into DNA, leading to structural distortions and inhibition of replication.
  • Oxidative Stress Induction : These compounds can induce oxidative stress in bacterial and cancer cells, resulting in increased ROS levels and subsequent cellular damage .
  • Inhibition of Key Enzymes : Some studies suggest that quinoxaline derivatives may inhibit specific enzymes involved in DNA repair and synthesis, further contributing to their antimicrobial and anticancer effects .

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